Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro-
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Overview
Description
Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro- is a heterocyclic compound that features a fused ring system combining a cyclobutane ring with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro- typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents. This reaction is often carried out in the presence of a base such as triethylamine . Another approach involves the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multicomponent reactions and the use of robust catalysts can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro- exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, such as enzyme inhibition or receptor binding . The specific pathways and targets depend on the functional groups present and the overall structure of the compound.
Comparison with Similar Compounds
Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro- can be compared with other similar compounds, such as:
Cyclopenta[b]pyridine derivatives: These compounds share a similar fused ring structure and exhibit a wide range of biological activities.
Lamellarins: Natural products with fused pyrrolocoumarin skeletons, known for their diverse biological properties.
The uniqueness of Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro- lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
61099-23-8 |
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Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene |
InChI |
InChI=1S/C9H8O2/c1-2-7-4-9-8(3-6(1)7)10-5-11-9/h3-4H,1-2,5H2 |
InChI Key |
ROMJQMNMWWVTMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C21)OCO3 |
Origin of Product |
United States |
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